

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

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Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy.^[1] An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues, yet be efficiently cleaved to release the drug upon reaching the target tumor cell.^[1] Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells to trigger payload release.^{[2][3]} This guide provides a comprehensive technical overview of the core types of cleavable linkers used in ADCs, their mechanisms of action, quantitative stability and efficacy data, and detailed experimental protocols for their evaluation.

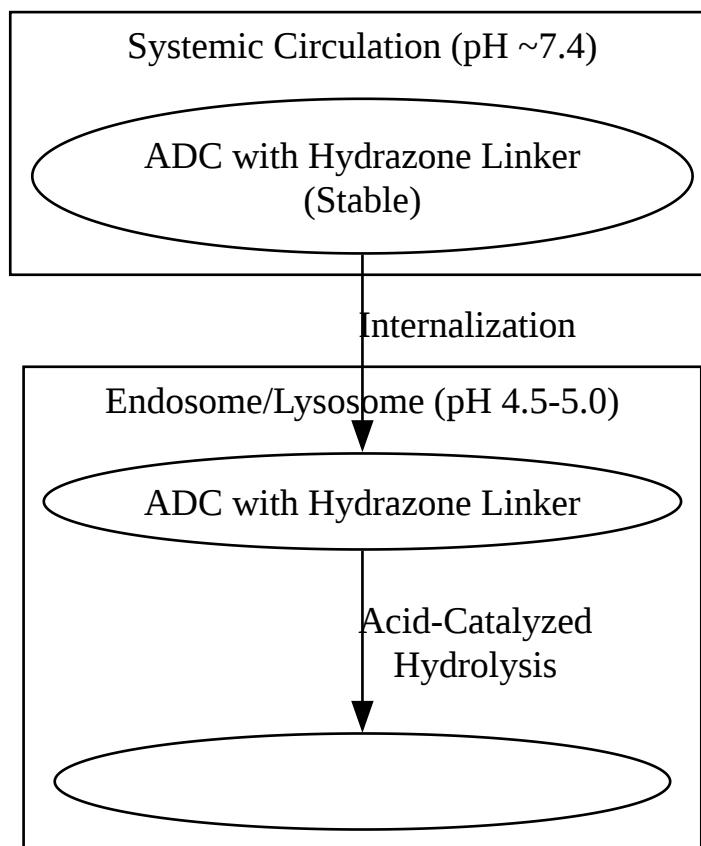
Core Types of Cleavable Linkers

The majority of ADCs in clinical development utilize cleavable linkers to enable controlled payload release at the target site.^{[3][4]} These can be broadly categorized based on their cleavage mechanism: chemically-labile linkers and enzyme-cleavable linkers.

Chemically-Labile Linkers

These linkers are designed to break under specific chemical conditions that are different in the tumor microenvironment or within cellular compartments compared to the bloodstream.

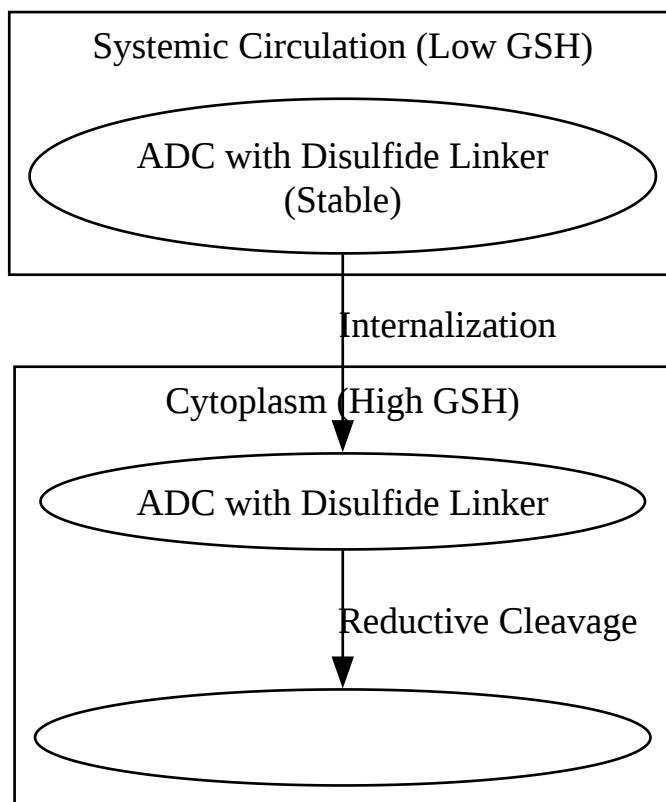
Hydrazone linkers are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze and cleave under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6] This pH-dependent cleavage is a key strategy for the site-specific release of the payload.[7] The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[8] However, traditional hydrazone linkers can exhibit some instability in circulation, leading to gradual, premature drug release.[6][9] Newer generations of acid-labile linkers, such as those based on silyl ether, have been developed to improve plasma stability.[10]



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Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. These linkers are relatively stable in the bloodstream but are readily cleaved in the reducing environment of the cell, which has a high concentration of

glutathione (GSH).^[11] This reductive cleavage releases the payload inside the target cell. To enhance plasma stability, steric hindrance can be introduced around the disulfide bond, for example, by adding methyl groups.^[11] However, there is a trade-off, as increased stability can sometimes lead to slower payload release within the cell.^[12]



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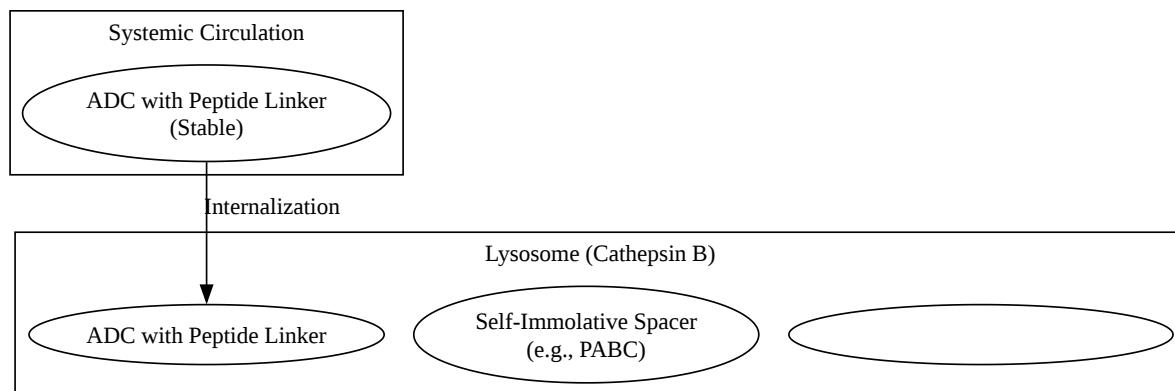
Enzyme-Cleavable Linkers

These linkers are designed to be substrates for specific enzymes that are highly active in the tumor microenvironment or within lysosomes.

Peptide linkers are among the most widely used in clinically approved and investigational ADCs.^[13] They are designed to be cleaved by proteases, such as cathepsin B, which are overexpressed in many tumor cells and are highly active in the lysosomal compartment.^[14] The dipeptide sequence valine-citrulline (Val-Cit) is a "gold standard" due to its high stability in plasma and efficient cleavage by cathepsin B.^{[15][16]} Other dipeptide sequences like valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) are also utilized.^[4] Often, a self-

immolative spacer, such as p-aminobenzyl carbamate (PABC), is placed between the peptide and the payload to ensure the release of the unmodified drug following enzymatic cleavage.

[17]



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β -glucuronide linkers are cleaved by the enzyme β -glucuronidase, which is abundant in lysosomes and can also be found in the tumor microenvironment.[17][18] These linkers are highly hydrophilic, which can help to reduce the aggregation of ADCs, particularly those with hydrophobic payloads.[17] Similar to peptide linkers, they are often used in conjunction with a self-immolative spacer to facilitate the release of the active drug.[18]

Quantitative Data on Linker Performance

The selection of a linker is a critical decision in ADC design, and quantitative data on stability and potency are essential for making informed choices. The following tables summarize key performance metrics for different cleavable linkers.

Table 1: In Vitro Plasma/Serum Stability of Cleavable Linkers

Linker Type	ADC Example/Description	Species	Condition	Stability Metric	Reference(s)
Hydrazone	Phenylketone -derived hydrazone	Human and Mouse Plasma	-	$t_{1/2} \approx 2$ days	[10] [19]
Carbonate linker	-	-	-	$t_{1/2} \approx 36$ hours	[10] [19]
Silyl ether linker	Human Plasma	-	-	$t_{1/2} > 7$ days	[10] [19]
Peptide	Val-Cit	Rat Serum	37°C for 7 days	>80% conjugate stability (with tandem glucuronide)	[18]
Val-Ala	Mouse Plasma	-	Hydrolyzed within 1 hour		[19]
Val-Cit	Mouse Plasma	-	Unstable, susceptible to carboxylesterase 1c		[20] [21]
Val-Cit	Human Plasma (IgG depleted)	-	Stable		[20]
Triglycyl peptide (CX)	Mouse Plasma	-	$t_{1/2} = 9.9$ days		[19]
Sulfatase-cleavable linker	Mouse Plasma	-	Stable for over 7 days		[19]
Disulfide	Unhindered disulfide (LC-V205C)	Mouse	In vivo	Less stable	[5]

Unhindered				
disulfide (LC-K149C)	Mouse	In vivo	More stable	[5]

Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide Linker	Relative Cleavage Rate (Compared to Val-Cit)	Reference(s)
Val-Cit	1x	[4]
Val-Ala	~0.5x	[4]
Phe-Lys	~30x	[4]

Note: Relative cleavage rates can vary depending on experimental conditions and the conjugated payload.

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker Type	Payload	Target Cell Line	IC50 Value	Reference(s)
Cleavable (Val-Cit)	MMAE	HER2+ (SK-BR-3)	10-50 ng/mL	[9]
Non-cleavable	DM1	HER2+ (SK-BR-3)	50-100 ng/mL	[9]
Sulfatase-cleavable	-	HER2+ cells	61 and 111 pM	[19]
Val-Ala containing	-	HER2+ cells	92 pM	[19]
Non-cleavable	-	HER2+ cells	609 pM	[19]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Experimental Protocols

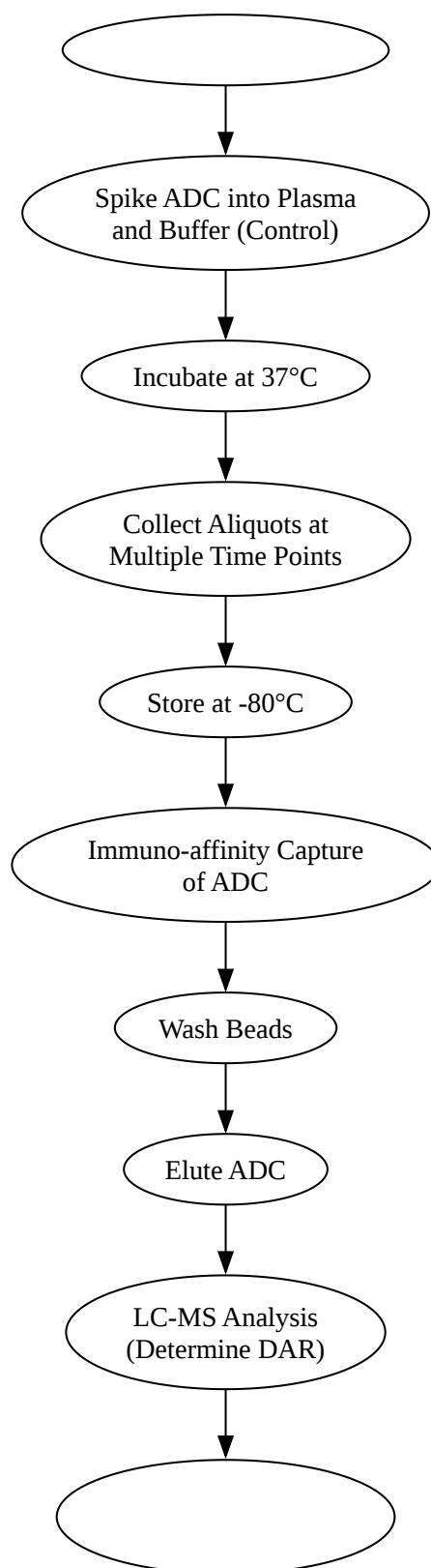
Accurate and reproducible experimental protocols are essential for the evaluation of ADC linker stability and function.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from various species (e.g., human, mouse, rat).

Methodology:

- **Preparation of Plasma:** Thaw commercially available frozen plasma at 37°C and centrifuge to remove any precipitates.
- **Incubation:** Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL. Prepare a control sample in a buffer like PBS (pH 7.4).
- **Time Points:** Incubate samples at 37°C and collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Store aliquots at -80°C until analysis.
- **Sample Preparation for LC-MS (DAR Measurement):**
 - **Immuno-affinity Capture:** Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples.
 - **Washing:** Wash the beads with PBS to remove non-specifically bound proteins.
 - **Elution:** Elute the captured ADC from the beads.
- **LC-MS Analysis:** Analyze the eluted ADC using liquid chromatography-mass spectrometry to determine the average drug-to-antibody ratio (DAR) at each time point.
- **Data Analysis:** Plot the average DAR over time to assess the stability of the ADC in plasma.

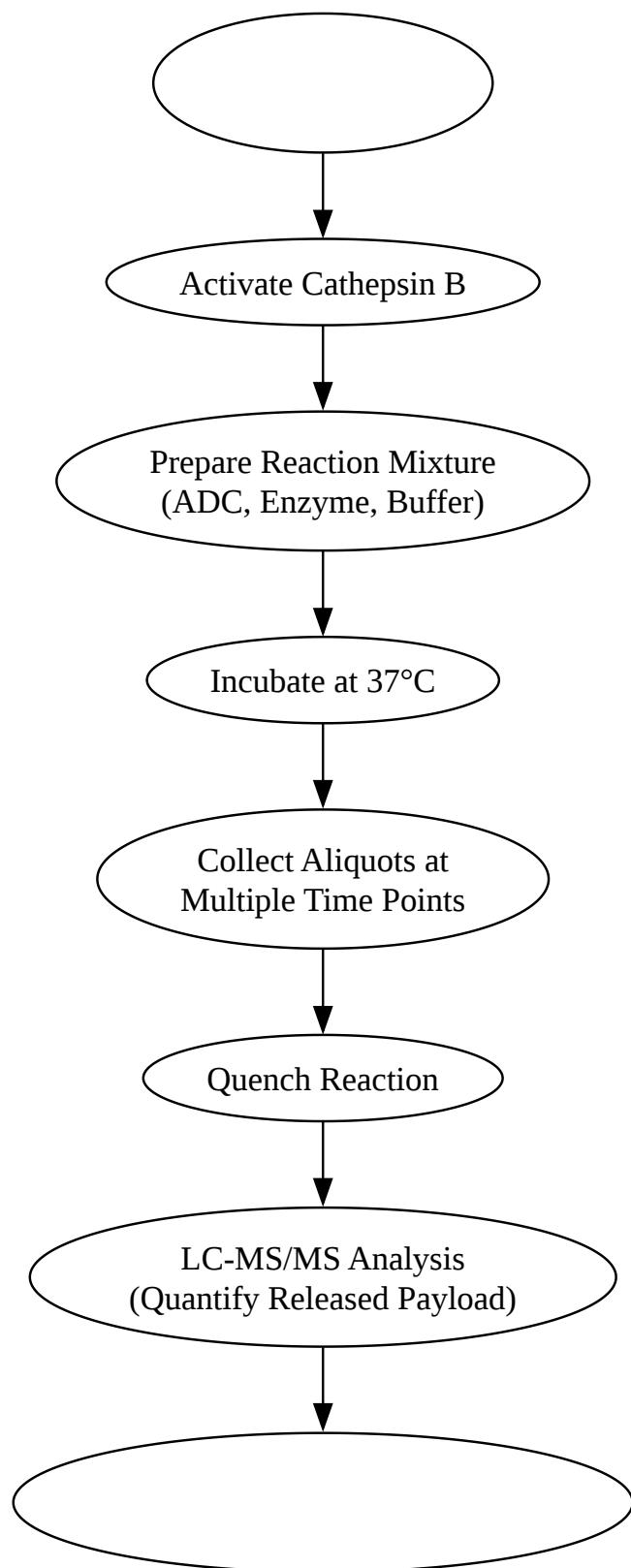
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In Vitro Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of a peptide linker to cleavage by cathepsin B.

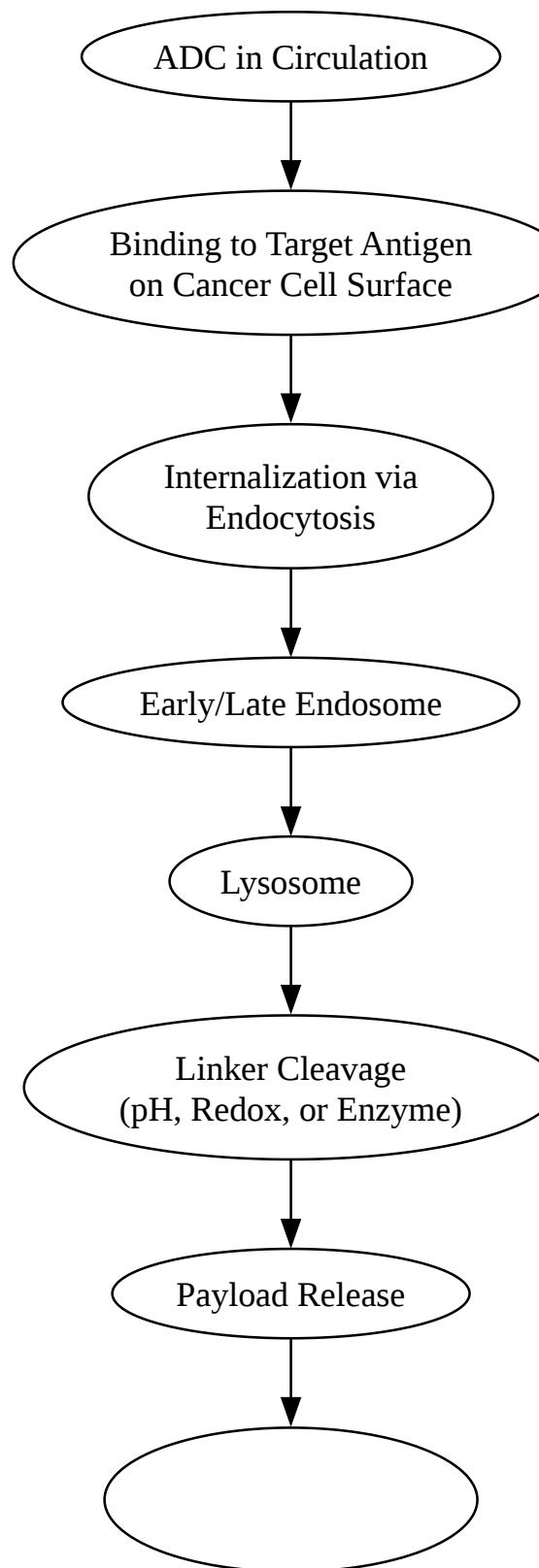
Methodology:

- Enzyme Activation: Activate recombinant human cathepsin B according to the manufacturer's instructions.
- Reaction Mixture: Prepare a reaction mixture containing the ADC (e.g., at 1 μ M), activated cathepsin B (e.g., at 20 nM), and an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0) with a reducing agent like dithiothreitol (DTT).
- Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
- Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile containing an internal standard for LC-MS analysis.
- Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
- Controls:
 - No-Enzyme Control: Incubate the ADC in the assay buffer without cathepsin B to assess the linker's stability under the assay conditions.
 - Inhibitor Control: Pre-incubate activated cathepsin B with a known inhibitor to confirm that the observed cleavage is enzyme-specific.
- Data Analysis: Plot the concentration of the released payload over time to determine the rate of enzymatic cleavage.

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General ADC Internalization and Payload Release Pathway

The overall mechanism of action for an ADC with a cleavable linker involves several key steps, from binding to the target antigen on the cell surface to the ultimate release of the cytotoxic payload inside the cell.

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Conclusion

The choice of a cleavable linker is a critical aspect of ADC design, profoundly influencing the therapeutic index of the conjugate. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and their stability and cleavage kinetics is paramount for the development of safe and effective ADC therapies. This guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in the rational design and evaluation of next-generation ADCs. The continued innovation in linker technology will undoubtedly lead to the development of ADCs with improved efficacy and safety profiles for the treatment of cancer and other diseases.

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